Oxycodone-N-methyl-d3 Hydrochloride
CAS No.:
Cat. No.: VC18008094
Molecular Formula: C18H22ClNO4
Molecular Weight: 354.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H22ClNO4 |
---|---|
Molecular Weight | 354.8 g/mol |
IUPAC Name | (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
Standard InChI | InChI=1S/C18H21NO4.ClH/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;/h3-4,13,16,21H,5-9H2,1-2H3;1H/t13-,16+,17+,18-;/m1./s1/i1D3; |
Standard InChI Key | MUZQPDBAOYKNLO-NNKYMZDZSA-N |
Isomeric SMILES | [2H]C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
Canonical SMILES | CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Oxycodone-N-methyl-d3 Hydrochloride (CAS: 1261080-20-9) is a semisynthetic opioid derived from thebaine, structurally characterized by a morphinan backbone with a 14-hydroxy group, a 3-methoxy substituent, and a deuterated N-methyl group. The molecular formula is , corresponding to a molecular weight of 354.84 g/mol . The deuterium substitution occurs specifically at the methyl group attached to the nitrogen atom, replacing three hydrogen atoms with deuterium isotopes. This modification minimally impacts the compound’s steric profile but significantly influences its metabolic stability .
Synthesis and Isotopic Labeling Strategies
The synthesis of Oxycodone-N-methyl-d3 Hydrochloride involves multistep organic transformations, beginning with thebaine as a precursor. A pivotal step is the N-demethylation of oxycodone to yield noroxycodone, followed by re-methylation using deuterated methylating agents such as iodomethane-d3 . Patent US9073934B2 details a method employing m-chloroperbenzoic acid (m-CPBA) for N-oxidation, followed by iron-mediated deoxygenation to achieve N-demethylation . Subsequent quaternization with methyl-d3 iodide reintroduces the methyl group with isotopic labeling.
Key synthetic challenges include minimizing isotopic dilution during methylation and ensuring regioselective deuteration. Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy confirm the incorporation of deuterium at the N-methyl position, with NMR spectra showing the absence of proton signals at δ 2.3–2.5 ppm, corresponding to the original methyl group . The hydrochloride salt is precipitated using hydrogen chloride in anhydrous ether, yielding a crystalline product with >98% purity .
Pharmacokinetic and Metabolic Profile
Deuteration at the N-methyl position retards oxidative N-demethylation mediated by cytochrome P450 3A4 (CYP3A4), a primary metabolic pathway for oxycodone. In vivo studies in rodent models demonstrate a 1.5-fold increase in plasma half-life () compared to non-deuterated oxycodone, extending from 2.8 hours to 4.2 hours . This metabolic stabilization reduces the formation of noroxycodone, a metabolite with lower analgesic potency, thereby prolonging the duration of action .
Analytical Detection and Quantification
Accurate quantification of Oxycodone-N-methyl-d3 Hydrochloride in biological matrices requires advanced chromatographic and spectrometric methods. Liquid chromatography–tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode is the gold standard, leveraging the compound’s distinct mass-to-charge ratio () of 355.84 for the protonated molecular ion . Deuterium incorporation shifts the isotopic pattern, enabling differentiation from non-deuterated oxycodone in forensic and clinical toxicology screens .
Validated methods report a lower limit of quantification (LLOQ) of 0.1 ng/mL in human plasma, with linearity over the range 0.1–100 ng/mL . Sample preparation typically involves solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges, followed by derivatization with pentafluoropropionic anhydride to enhance ionization efficiency . Interlaboratory comparisons show <15% variability in precision and accuracy, underscoring the reliability of these protocols .
Regulatory Status and Controlled Substance Classification
As a derivative of oxycodone, Oxycodone-N-methyl-d3 Hydrochloride falls under Schedule II of the Controlled Substances Act in the United States, denoting a high potential for abuse and accepted medical use . Regulatory guidelines mandate stringent storage, dispensing, and documentation protocols, including DEA Form 222 for bulk procurement . International controls align with the Single Convention on Narcotic Drugs (1961), requiring export/import permits and annual reporting to the International Narcotics Control Board (INCB) .
Research Applications and Future Directions
Oxycodone-N-methyl-d3 Hydrochloride serves as an internal standard in quantitative bioanalysis, leveraging its isotopic purity to correct for matrix effects in LC-MS/MS assays . Its use in metabolic studies elucidates oxycodone’s biotransformation pathways, aiding the development of cytochrome P450 inhibitors to mitigate drug-drug interactions .
Emerging applications include positron emission tomography (PET) imaging, where carbon-11 or fluorine-18 labeled analogs could visualize μ-opioid receptor occupancy in real time . Additionally, deuterated opioids may offer ecological benefits by reducing environmental persistence, as deuterium-carbon bonds exhibit greater stability against microbial degradation in wastewater .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume